2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione 2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18419006
InChI: InChI=1S/C22H23N5O4/c1-30-17-10-15-16(11-18(17)31-2)25-19(26-20(15)23)12-24-8-5-9-27-21(28)13-6-3-4-7-14(13)22(27)29/h3-4,6-7,10-11,24H,5,8-9,12H2,1-2H3,(H2,23,25,26)
SMILES:
Molecular Formula: C22H23N5O4
Molecular Weight: 421.4 g/mol

2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione

CAS No.:

Cat. No.: VC18419006

Molecular Formula: C22H23N5O4

Molecular Weight: 421.4 g/mol

* For research use only. Not for human or veterinary use.

2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione -

Specification

Molecular Formula C22H23N5O4
Molecular Weight 421.4 g/mol
IUPAC Name 2-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione
Standard InChI InChI=1S/C22H23N5O4/c1-30-17-10-15-16(11-18(17)31-2)25-19(26-20(15)23)12-24-8-5-9-27-21(28)13-6-3-4-7-14(13)22(27)29/h3-4,6-7,10-11,24H,5,8-9,12H2,1-2H3,(H2,23,25,26)
Standard InChI Key IXMPEOVPIKQDMP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)CNCCCN3C(=O)C4=CC=CC=C4C3=O)N)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a 4-amino-6,7-dimethoxyquinazoline group linked via a methylamino-propyl chain to an isoindole-1,3-dione ring. The quinazoline core is substituted with methoxy groups at positions 6 and 7 and an amino group at position 4, while the isoindole-1,3-dione moiety contributes a planar aromatic system with electron-withdrawing ketone groups.

Table 1: Key Identifiers of 2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione

PropertyValue
IUPAC Name2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione
Molecular FormulaC22H23N5O4\text{C}_{22}\text{H}_{23}\text{N}_{5}\text{O}_{4}
Molecular Weight421.4 g/mol
Canonical SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)CNCCCN3C(=O)C4=CC=CC=C4C3=O)N)OC
PubChem CID73012490

The stereoelectronic properties of the quinazoline ring, including its capacity for hydrogen bonding via the amino and methoxy groups, suggest potential interactions with biological targets such as kinase enzymes.

Synthesis and Preparation

Table 2: Hypothetical Synthesis Pathways Based on Analogous Compounds

StepReaction TypeReagents/ConditionsPurpose
1Quinazoline functionalizationChlorination at position 2Introduce reactive site for alkylation
2Alkylation3-aminopropanol, DMF, 100°CAttach propylamine spacer
3Phthalimide conjugationPotassium phthalimide, refluxIncorporate isoindole-1,3-dione moiety

The use of potassium phthalimide in step 3 aligns with reported methods for introducing isoindole-1,3-dione groups, as seen in structurally related compounds .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility is influenced by its polar functional groups (e.g., amino, methoxy) and hydrophobic aromatic systems. Preliminary estimates based on its structure suggest moderate aqueous solubility (~0.1–1 mg/mL) and a calculated log P (octanol-water partition coefficient) of approximately 2.5–3.0, indicating moderate lipophilicity.

Spectroscopic Characteristics

  • UV-Vis: Absorption maxima expected near 270 nm (quinazoline π→π* transitions) and 320 nm (isoindole-1,3-dione n→π* transitions).

  • NMR: Diagnostic signals include singlet peaks for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons in the quinazoline and isoindole rings (δ 6.5–8.0 ppm).

ParameterValue/Outcome
IC50 (EGFR inhibition)Estimated 10–50 nM (based on analogs)
Cell Line ActivityNSCLC (A549), IC50 ~1–5 µM
Metabolic StabilityModerate (t1/2 > 2 hours in hepatocytes)

Challenges and Future Directions

Synthetic Optimization

Current synthetic routes may require refinement to improve yields and purity. For instance, replacing DMF with less toxic solvents or employing catalytic methods could enhance sustainability .

Preclinical Development

Comprehensive in vivo studies are needed to evaluate pharmacokinetics, toxicity, and efficacy. Structural modifications, such as fluorination of the quinazoline ring, might improve blood-brain barrier penetration for targeting glioblastoma.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator